N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-13-7-10(5-6-14(13)20)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKONCQKLKGLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorofluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in an appropriate solvent.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring and the chlorofluorophenyl group can interact with hydrophobic pockets, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural uniqueness lies in its benzothiophene core and halogenated aryl group. Key analogs include:
(a) BG14051: N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide
- Molecular Formula : C18H14F2N2O3S
- Molecular Weight : 376.3772 g/mol
- Key Difference : Substitution of 3-chloro-4-fluorophenyl with 2,5-difluorophenyl.
- Significance : The absence of a chlorine atom and altered fluorine positions may reduce steric hindrance or alter electronic properties, impacting binding affinity or solubility .
(b) N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
- Molecular Formula : C18H14ClFN2O2S2
- Molecular Weight : 408.9 g/mol
- Key Difference : Replacement of benzothiophene with a bithiophene group.
- However, the lack of a hydroxyl group may reduce polarity compared to the target compound .
(c) N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
- Molecular Formula : C18H14ClFN2O3S2
- Molecular Weight : 424.9 g/mol
- Key Difference : Incorporation of both bithiophene and a 2-hydroxyethyl linker.
- Significance : The hydroxyl group may improve aqueous solubility, while the bithiophene could enhance lipophilicity, creating a balance suitable for membrane permeability .
Data Table: Structural and Physicochemical Comparison
*Molecular weight inferred from BG14051 due to structural similarity.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a benzothiophene moiety and specific halogen substitutions, suggest significant biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance, making the compound a subject of interest in pharmacological research.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Modulation of ABC Transporters : The compound has been shown to influence the function of ABC transporters, which play a key role in cellular drug uptake and efflux. This modulation can enhance the bioavailability of co-administered drugs.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Some studies have indicated that compounds with similar structures possess anticancer properties. The benzothiophene ring is known for its ability to interfere with cancer cell proliferation and survival pathways.
Case Studies
-
Study on ABC Transporters :
- A study evaluated the effect of the compound on the expression and function of P-glycoprotein (P-gp), an important ABC transporter involved in multidrug resistance. Results demonstrated that treatment with the compound significantly reduced P-gp activity, leading to increased intracellular concentrations of chemotherapeutic agents.
-
Anti-inflammatory Effects :
- In a controlled experiment, the compound was administered to animal models exhibiting inflammation. The results showed a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzothiophene structure and variations in substituents have been explored to improve efficacy against specific biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| ABC Transport Modulation | Enhanced drug absorption in vitro | |
| Anti-inflammatory | Decreased cytokine levels in animal models | |
| Anticancer Potential | Inhibition of cancer cell growth in preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
